

Ononitol, (+)- physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ononitol, (+)-*

Cat. No.: *B1198101*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Ononitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (+)-Ononitol. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data, detailed experimental methodologies, and clear visual representations of relevant biological pathways.

Chemical Identity and Structure

(+)-Ononitol, also known as 4-O-methyl-myo-inositol, is a naturally occurring cyclitol, a sugar alcohol of cyclohexane. Its structure consists of a myo-inositol ring where the hydroxyl group at position 4 is methylated. This methylation results in a chiral molecule. The "(+)" designation indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right.

Synonyms: D-(+)-Ononitol, 4-O-Methyl-D-myo-inositol, D-Ononitol.[\[1\]](#)

Physical Properties

The physical characteristics of (+)-Ononitol are summarized in the table below, providing a quick reference for its solid-state properties.

Property	Value	Source
Appearance	Colorless solid	[2]
Melting Point	167–169 °C	[2]
Boiling Point	Data not available	
Optical Rotation	Dextrorotatory (+)	[1]
Specific Rotation ($[\alpha]D$)	Data not available	

Chemical Properties

The chemical properties of (+)-Ononitol are detailed in the following table, including its molecular formula, weight, and identifiers.

Property	Value	Source
Molecular Formula	$C_7H_{14}O_6$	[1] [2]
Molecular Weight	194.18 g/mol	[1] [3]
CAS Number	6090-97-7	[1]
PubChem CID	164619	[1]

Solubility

Solubility data is crucial for experimental design and formulation development. The following table summarizes the known solubility of (+)-Ononitol and its parent compound, myo-inositol, in various solvents.

Solvent	Solubility	Source
Water	Soluble (myo-inositol: 143 g/L)	
DMSO	Soluble (D-pinitol: ~10 mg/ml)	[4]
Methanol	Soluble	[5]
Ethanol	Partially soluble (D-pinitol)	[4]

Experimental Protocols

This section outlines detailed methodologies for the isolation and characterization of (+)-Ononitol.

Isolation and Purification from Plant Material (Legumes)

(+)-Ononitol can be isolated from various plant sources, particularly legumes like soybean.[6] The following protocol is a generalized procedure based on established methods for extracting cyclitols from plant tissues.

Experimental Workflow for Isolation and Purification

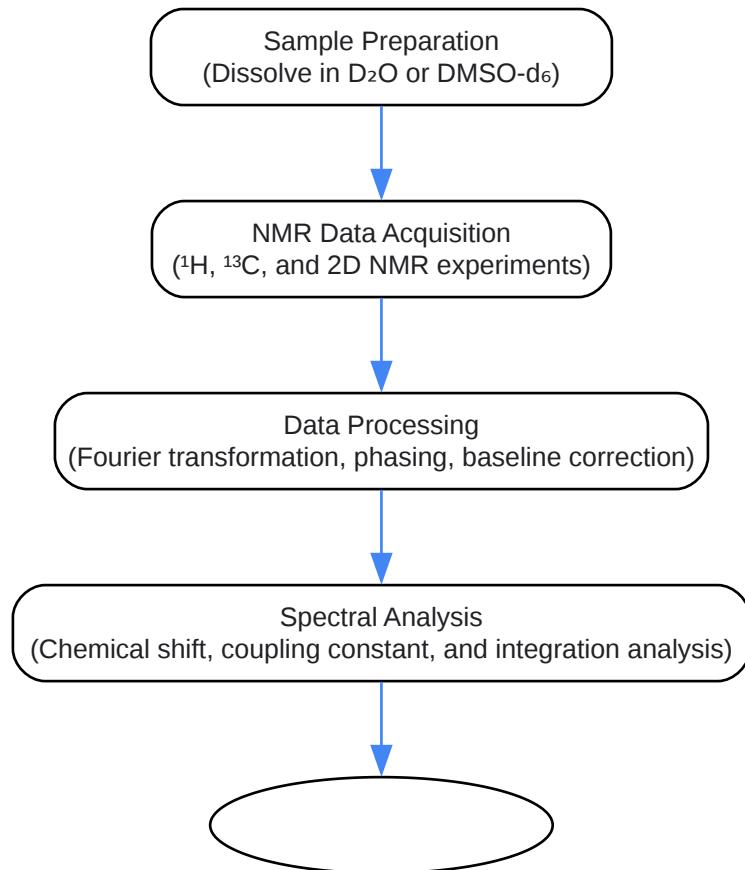
Workflow for (+)-Ononitol Isolation

Dried & Ground Legume Material (e.g., Soybean Pods)

Microwave-Assisted Extraction (MAE)
(Solvent: Water or Ethanol/Water mixture)

Filtration to remove solid debris

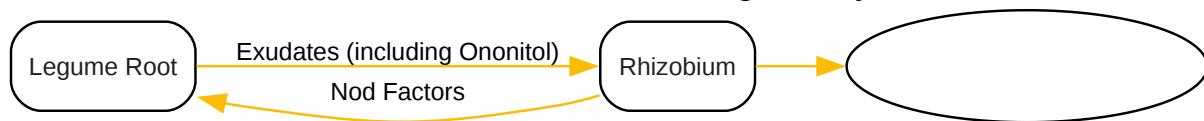
Rotary Evaporation to concentrate the extract


Yeast Fermentation (*Saccharomyces cerevisiae*)
(To remove interfering sugars)

Column Chromatography
(e.g., Silica gel or Ion-exchange)

Crystallization from a suitable solvent
(e.g., Ethanol/Water)

(+)-Ononitol Crystals


Workflow for NMR Analysis of (+)-Ononitol

Biosynthesis of (+)-Ononitol and D-Pinitol

Role of Ononitol in Rhizobium-Legume Symbiosis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ononitol, (+)- | C7H14O6 | CID 164619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ononitol - Wikipedia [en.wikipedia.org]

- 3. Ononitol | C7H14O6 | CID 5320294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ononitol, (+)- physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198101#ononitol-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com